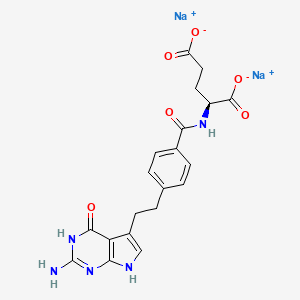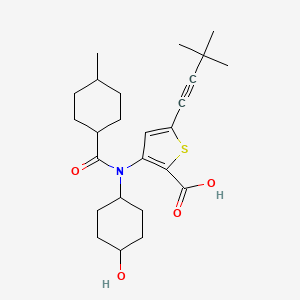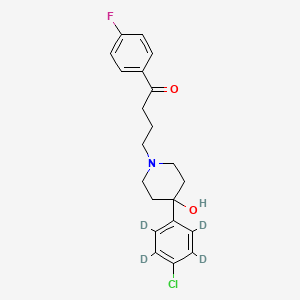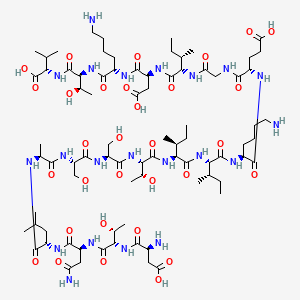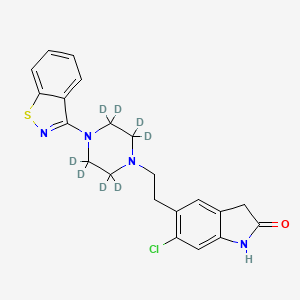
Niraparib-Metabolit M1
Übersicht
Beschreibung
Niraparib metabolite M1, also known as niraparib carboxylic acid, is a primary metabolite of niraparib. Niraparib is an orally active poly (ADP-Ribose) polymerase inhibitor used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib metabolite M1 is formed through the hydrolysis of niraparib and plays a crucial role in the drug’s metabolic pathway .
Wissenschaftliche Forschungsanwendungen
Niraparib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Niraparib metabolite M1 is formed through the hydrolysis of niraparib by carboxylesterases. The metabolite itself is inactive but can undergo further conjugation to form the glucuronide of M1. Niraparib, the parent compound, exerts its effects by inhibiting poly (ADP-Ribose) polymerase enzymes, which play a role in DNA repair. By blocking these enzymes, niraparib induces cytotoxicity in cancer cells, particularly those with BRCA1 and BRCA2 mutations .
Safety and Hazards
Zukünftige Richtungen
Niraparib shows promise as a maintenance therapy for advanced ovarian cancer in adults who responded to platinum-based chemotherapy, regardless of homologous-recombination deficiency status . It is also under investigation as monotherapy against other solid tumors as well as in combination with other drugs .
Biochemische Analyse
Biochemical Properties
Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .
Cellular Effects
As an inactive metabolite of Niraparib, Niraparib Metabolite M1 does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .
Molecular Mechanism
The molecular mechanism of Niraparib Metabolite M1 primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which is then subject to glucuronidation .
Temporal Effects in Laboratory Settings
The formation of Niraparib Metabolite M1 from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of Niraparib Metabolite M1 may also occur over a relatively long timescale.
Metabolic Pathways
Niraparib Metabolite M1 is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form Niraparib Metabolite M1, which can then undergo glucuronidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niraparib metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the cleavage of the amide bond in niraparib, resulting in the formation of niraparib carboxylic acid. This reaction can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester and amide bonds .
Industrial Production Methods: The industrial production of niraparib metabolite M1 involves the large-scale synthesis of niraparib followed by its enzymatic hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the metabolite. The process typically involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Niraparib metabolite M1 primarily undergoes hydrolytic and conjugative metabolic conversions. The oxidative pathway is minimal in the metabolism of niraparib .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterases under physiological conditions.
Conjugation: Involves the addition of glucuronic acid to form the glucuronide of M1. .
Major Products:
Hydrolysis Product: Niraparib carboxylic acid (M1).
Conjugation Product: Glucuronide of M1.
Vergleich Mit ähnlichen Verbindungen
Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-Ribose) polymerase inhibitors, such as:
Olaparib Metabolite M1: Similar to niraparib metabolite M1, olaparib metabolite M1 is formed through the hydrolysis of olaparib.
Rucaparib Metabolite M1: Another poly (ADP-Ribose) polymerase inhibitor metabolite formed through hydrolysis.
Uniqueness: Niraparib metabolite M1 is unique in its formation and subsequent metabolic conversions. The minimal involvement of the oxidative pathway distinguishes it from other metabolites that may undergo significant oxidative metabolism .
Eigenschaften
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476777-06-6 | |
| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




